molecular formula C35H64NO16P B128733 Oleandomycin phosphate CAS No. 7060-74-4

Oleandomycin phosphate

Cat. No.: B128733
CAS No.: 7060-74-4
M. Wt: 785.9 g/mol
InChI Key: LJQRWAWAOFAOCL-JLAGNBEQSA-N
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Description

Oleandomycin phosphate is a macrolide antibiotic derived from the bacterium Streptomyces antibioticus. It is known for its antibacterial properties, particularly against gram-positive bacteria. Although it is less effective than erythromycin, it has been used in various medical and veterinary applications .

Scientific Research Applications

Oleandomycin phosphate has a wide range of scientific research applications:

Safety and Hazards

Oleandomycin phosphate is classified as having acute toxicity (Category 2, Oral), and is fatal if swallowed . It is moderately toxic by ingestion and subcutaneous routes . When heated to decomposition, it emits toxic fumes of POx and NOx .

Future Directions

While specific future directions for Oleandomycin phosphate are not mentioned in the search results, the ongoing need for new antibiotics due to increasing antibiotic resistance is a significant factor driving research in this field .

Biochemical Analysis

Biochemical Properties

Oleandomycin phosphate plays a significant role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit, preventing the translocation necessary for peptide chain elongation . This interaction involves binding to the ribosomal RNA, thereby inhibiting the growth of bacteria. The compound also interacts with enzymes such as NDP-D-glucose 4,6-dehydratase, which is involved in the biosynthesis of deoxyaminosugars .

Cellular Effects

This compound affects various types of cells and cellular processes. It inhibits bacterial growth by targeting the ribosomal subunit, leading to the disruption of protein synthesis . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. In addition to its antibacterial effects, this compound exhibits anti-fungal, anti-inflammatory, anti-tumor, and anti-viral properties .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the 50S ribosomal subunit, which inhibits the formation of the peptide bond during protein synthesis . This binding interaction prevents the translocation of the ribosome along the mRNA, effectively halting protein synthesis. The compound also affects gene expression by inhibiting the synthesis of essential proteins required for bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable in crystalline form and can be administered via various routes, including intravenous and intramuscular injections . Serum levels of this compound peak within a few hours after administration and gradually decrease over time . Long-term effects on cellular function include sustained inhibition of bacterial growth and potential resistance development in bacteria .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can cause adverse effects such as gastrointestinal disturbances and hepatotoxicity . Threshold effects are observed, where increasing the dosage beyond a certain point does not significantly enhance antibacterial activity but increases the risk of toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to the biosynthesis of deoxyaminosugars . It interacts with enzymes such as NDP-D-glucose 4,6-dehydratase, which catalyzes the formation of activated sugar precursors required for antibiotic biosynthesis . The compound’s metabolism also involves interactions with various cofactors that influence its activity and stability .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its antibacterial effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with ribosomes to inhibit protein synthesis . The compound does not require specific targeting signals or post-translational modifications for its activity. Its localization within the cytoplasm ensures direct interaction with the ribosomal subunits, leading to effective inhibition of bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oleandomycin phosphate is synthesized through fermentation of Streptomyces antibioticus. The process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The phosphate form is obtained by reacting oleandomycin with phosphoric acid .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The bacterium is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the antibiotic is extracted using solvent extraction techniques, followed by purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Oleandomycin phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of oleandomycin with altered antibacterial properties. These derivatives are studied for their potential enhanced efficacy and reduced resistance .

Comparison with Similar Compounds

Uniqueness of Oleandomycin Phosphate: this compound is unique due to its specific spectrum of activity and its use in combination therapies. It has been used in combination with tetracycline to enhance its antibacterial effects. Additionally, its phosphate form increases its solubility and stability, making it suitable for various formulations .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Oleandomycin phosphate can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as the formation of key intermediates.", "Starting Materials": ["Oleandomycin", "Phosphoric acid", "Methanol", "Acetic anhydride", "Pyridine", "Triethylamine", "Sodium bicarbonate", "Chloroacetyl chloride", "Diisopropylethylamine"], "Reaction": [ {"Step 1": "Protection of the 3-hydroxyl group of Oleandomycin using acetic anhydride and pyridine to form Oleandomycin-3-acetate"}, {"Step 2": "Formation of the 4,6-diamino-2,2-dimethyl-1,3-oxathiazine-5-one intermediate by reacting Oleandomycin-3-acetate with chloroacetyl chloride and diisopropylethylamine"}, {"Step 3": "Deprotection of the 3-acetate group using sodium bicarbonate to yield the 3-hydroxyl Oleandomycin intermediate"}, {"Step 4": "Formation of Oleandomycin phosphate by reacting the 3-hydroxyl Oleandomycin intermediate with phosphoric acid in methanol."} ] }

CAS No.

7060-74-4

Molecular Formula

C35H64NO16P

Molecular Weight

785.9 g/mol

IUPAC Name

(3R,5S,6S,7R,8S,9R,12R,13R,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-8-[(2R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-1,11-dioxaspiro[2.13]hexadecane-10,16-dione;hydroperoxy-oxido-oxophosphanium;molecular hydrogen

InChI

InChI=1S/C35H61NO12.HO4P.H2/c1-16-14-35(15-43-35)32(40)19(4)27(37)18(3)22(7)46-33(41)21(6)31(47-26-13-25(42-11)28(38)23(8)45-26)20(5)30(16)48-34-29(39)24(36(9)10)12-17(2)44-34;1-4-5(2)3;/h16-31,34,37-39H,12-15H2,1-11H3;1H;1H/t16-,17+,18-,19+,20+,21+,22+,23-,24-,25?,26-,27-,28?,29+,30-,31-,34-,35+;;/m0../s1

InChI Key

LJQRWAWAOFAOCL-JLAGNBEQSA-N

Isomeric SMILES

[HH].C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@@]3(CO3)C(=O)[C@@H]([C@H]([C@H]([C@H](OC(=O)[C@@H]([C@H]([C@@H]2C)O[C@H]4CC(C([C@@H](O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-]

SMILES

CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OP(=O)(O)O

Canonical SMILES

[HH].CC1CC(C(C(O1)OC2C(CC3(CO3)C(=O)C(C(C(C(OC(=O)C(C(C2C)OC4CC(C(C(O4)C)O)OC)C)C)C)O)C)C)O)N(C)C.OO[P+](=O)[O-]

7060-74-4

Pictograms

Acute Toxic

Synonyms

1,9-Dioxaspiro[2.13]hexadecane Oleandomycin Derivative;  Matromycin

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does oleandomycin phosphate exert its antibacterial effect?

A1: this compound, like other macrolides, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [] This prevents the translocation step of protein synthesis, ultimately leading to bacterial growth inhibition. []

Q2: What is the molecular structure of this compound?

A2: While the provided research doesn't explicitly provide spectroscopic data, it confirms that this compound is a phosphate ester of oleandomycin. [, , , , , ] Determining its exact structure would require consulting chemical databases or analyzing its spectroscopic properties.

Q3: What factors influence the stability of this compound?

A3: Research indicates that this compound stability is primarily affected by its physical form and humidity. Crystalline this compound demonstrates higher stability with less susceptibility to humidity compared to its amorphous form. [, ] Storage conditions can lead to the accumulation of biologically inactive components, including anhydroleandomycin and glycol, through processes like the cleaving of the water molecule at C11, epoxide ring opening, and hydrolysis of glycoside bonds. [, , , ]

Q4: How can the stability of this compound be improved in formulations?

A4: Although the provided research doesn't specify formulation strategies for this compound, it highlights the importance of controlling humidity during storage. [, ] Further research could explore techniques like microencapsulation, complexation, or the use of stabilizing excipients to enhance stability.

Q5: What analytical methods are used to determine this compound concentration?

A5: Several methods are mentioned throughout the research:

  • Spectrophotometry: This method can detect inactive admixtures like anhydroleandomycin in this compound preparations by measuring UV absorbance at 235nm. [, ]
  • Thin-Layer Chromatography (TLC): This technique can identify and quantify glycol, another inactive admixture, in this compound. [, ]
  • Polarography: Both classical and differential polarography are effective for determining oleandomycin levels in pharmaceutical preparations and fermentation broths. This method relies on the electrolytic reduction of oleandomycin on a mercury-dropping electrode. [, ]
  • Microbiological Assay: This method assesses the biological activity of oleandomycin by measuring its inhibitory effect on susceptible bacterial strains. []

Q6: How is the quality of this compound preparations ensured?

A7: While the provided research doesn't directly address quality control measures, it emphasizes analyzing the composition of this compound preparations. [, , , , ] This suggests that monitoring the levels of the active ingredient and potential impurities is crucial for maintaining quality. Additionally, understanding the influence of factors like storage conditions on degradation pathways can inform proper handling and storage practices. [, , , ]

Q7: Has the efficacy of this compound been evaluated in biological systems?

A7: Yes, the research provides examples of both in vitro and in vivo studies:

  • In vitro: One study investigates the development of antibacterial resistance to this compound in Micrococcus pyogenes var. aureus under laboratory conditions. [, ] Another study explores the influence of this compound on the recovery of cold-stressed Clostridium perfringens cells. []
  • In vivo: Multiple studies investigate the therapeutic potential of this compound in treating non-gonococcal urethritis in human patients. [, , , ] Other studies examine its use in animal husbandry, including its effects on chick growth promotion [, , ] and its intramuscular tolerance and blood level profiles in various agricultural animals. []

Q8: Are there concerns about bacterial resistance to this compound?

A9: The research acknowledges the potential for developing bacterial resistance to this compound, particularly in the context of Micrococcus pyogenes var. aureus. [, ] This emphasizes the importance of responsible antibiotic stewardship to mitigate the emergence and spread of resistance.

Q9: Are there alternative antibiotics to this compound?

A9: The research mentions several alternative antibiotics, including:

  • Tetracycline hydrochloride: Often used in combination with this compound, it exhibits a broader spectrum of activity. [, , , , ]
  • Erythromycin: Another macrolide antibiotic that shares a similar mechanism of action with oleandomycin. []
  • Virginiamycin: A streptogramin antibiotic that also acts on bacterial protein synthesis. []

Q10: Is this compound safe for use in humans and animals?

A10: While the research primarily focuses on efficacy and analytical methods, some studies touch upon safety aspects:

  • Animal Studies: A study on agricultural animals suggests that intramuscular administration of this compound is generally well-tolerated at therapeutic doses. [] Higher doses might lead to transient edema at the injection site. []

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